REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][C:4]=1[CH3:13]>>[Br:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([NH2:10])=[CH:5][C:4]=1[CH3:13]
|
Name
|
tin dichloro dihydrate
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Quantity
|
153 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)[N+](=O)[O-])C
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
briefly stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The suspension is heated at about 70° C. for 20 min
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Duration
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20 min
|
Type
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TEMPERATURE
|
Details
|
to cool slowly to room temperature
|
Type
|
FILTRATION
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Details
|
The precipitated white solid is filtered off
|
Type
|
WASH
|
Details
|
washed with cold acetone
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Type
|
EXTRACTION
|
Details
|
extracted 5 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(N)C=C1C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |